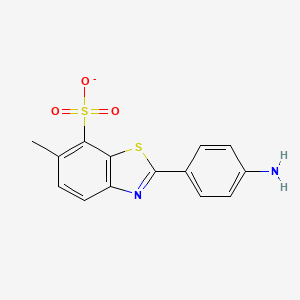

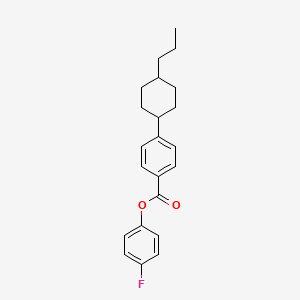

2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El 2-(4-Aminofenil)-6-metil-1,3-benzotiazol-7-sulfonato es un complejo compuesto orgánico que pertenece a la familia de los benzotiazoles. Los benzotiazoles son compuestos heterocíclicos que contienen átomos de azufre y nitrógeno en su estructura cíclica.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del 2-(4-Aminofenil)-6-metil-1,3-benzotiazol-7-sulfonato normalmente implica la condensación de o-aminotiofenol con ácido p-aminobenzoico sustituido. Esta reacción se ve a menudo facilitada por el uso de resina de melamina formaldehído (MFR) con ácido sulfúrico soportado bajo irradiación de microondas y condiciones sin disolvente . Las condiciones de reacción se optimizan para obtener altos rendimientos y pureza del producto deseado.

Métodos de Producción Industrial

Los métodos de producción industrial para este compuesto pueden implicar la síntesis a gran escala utilizando condiciones de reacción similares pero con mayor eficiencia y escalabilidad. El uso de reactores de flujo continuo y sistemas automatizados puede ayudar a lograr una calidad constante y un alto rendimiento.

Análisis De Reacciones Químicas

Tipos de Reacciones

El 2-(4-Aminofenil)-6-metil-1,3-benzotiazol-7-sulfonato experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: Este compuesto puede oxidarse para formar sulfoxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir el grupo nitro en un grupo amino.

Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden introducir diferentes grupos funcionales en el anillo de benzotiazol.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y diversos electrófilos y nucleófilos para reacciones de sustitución. Las condiciones de reacción suelen implicar temperaturas y pH controlados para garantizar transformaciones selectivas y eficientes.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir sulfoxidos y sulfonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales, dando lugar a una amplia gama de derivados de benzotiazol.

Aplicaciones en Investigación Científica

El 2-(4-Aminofenil)-6-metil-1,3-benzotiazol-7-sulfonato tiene varias aplicaciones en investigación científica:

Química: Sirve como bloque de construcción para la síntesis de moléculas y materiales más complejos.

Industria: El compuesto se utiliza en el desarrollo de materiales avanzados, incluyendo polímeros y recubrimientos, debido a sus propiedades químicas únicas.

Aplicaciones Científicas De Investigación

2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

El mecanismo de acción del 2-(4-Aminofenil)-6-metil-1,3-benzotiazol-7-sulfonato implica su interacción con objetivos y vías moleculares específicas. Por ejemplo, su actividad antimicrobiana se atribuye a su capacidad para perturbar las membranas celulares bacterianas y unirse a objetivos intracelulares . En el tratamiento del cáncer, el compuesto se metaboliza por las enzimas citocromo P450 a metabolitos activos que inducen efectos citotóxicos en las células tumorales .

Comparación Con Compuestos Similares

Compuestos Similares

2-(4-Amino-3-metilfenil)benzotiazol: Conocido por sus potentes propiedades antitumorales.

2-Aminobenzotiazol: Un andamiaje versátil utilizado en la síntesis de diversos compuestos heterocíclicos.

Unicidad

El 2-(4-Aminofenil)-6-metil-1,3-benzotiazol-7-sulfonato es único debido a su grupo sulfonato, que le confiere propiedades químicas distintas y mejora su solubilidad en medios acuosos. Esto lo hace particularmente útil en aplicaciones que requieren compuestos solubles en agua.

Propiedades

IUPAC Name |

2-(4-aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S2/c1-8-2-7-11-12(13(8)21(17,18)19)20-14(16-11)9-3-5-10(15)6-4-9/h2-7H,15H2,1H3,(H,17,18,19)/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZUHYIHYBDNLC-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N)S(=O)(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N2O3S2- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}acetamide](/img/structure/B11709400.png)

![2-[(E)-{[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-nitrophenol](/img/structure/B11709408.png)

![Ethyl 2,2,2-trichloro-1-{[(4-fluoroanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11709423.png)

![5-[(3-Bromophenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B11709424.png)

![7-chloro-4-(3,5-dinitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11709426.png)

![2-Bromo-N-[3-[[(2,3-dibromo-5-ethoxy-6-hydroxyphenyl)methylene]amino]phenyl]benzamide](/img/structure/B11709429.png)

![(5E)-5-(3-chlorobenzylidene)-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11709443.png)

![1-{benzyl[2-(2,4,5-trichlorophenoxy)propanoyl]amino}-4-tert-butyl-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B11709447.png)

![(2E)-1-[4-(dimethylamino)phenyl]-3-(pyridin-2-yl)prop-2-en-1-one](/img/structure/B11709453.png)

![4-methoxy-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide](/img/structure/B11709461.png)